N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a synthetic compound featuring a tetrazole core substituted at the 1-position with a 3,4-difluorophenyl group and at the 5-position with a methylisobutyramide moiety. The tetrazole ring is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N5O/c1-7(2)12(20)15-6-11-16-17-18-19(11)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFMOEDDTHOTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction Conditions
In a representative procedure, 3,4-difluorobenzonitrile (1.0 equiv) is combined with sodium azide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 12 hours. The reaction is catalyzed by ammonium chloride (0.1 equiv), yielding 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile with a reported efficiency of 78%. Alternative solvents such as acetonitrile or water-ethanol mixtures have been explored, but DMF remains superior due to its high polarity and ability to stabilize transition states.
Functionalization of the Tetrazole
The carbonitrile intermediate undergoes reduction to form the primary amine, which is subsequently alkylated. For instance, treatment with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C converts the nitrile to an amine, which is then reacted with methyl bromoacetate to introduce the methylene bridge. This step achieves 85% yield when conducted under inert atmospheric conditions.
Introduction of the 3,4-Difluorophenyl Group
The difluorophenyl moiety is introduced either prior to tetrazole formation or via post-cycloaddition coupling. Direct incorporation using 3,4-difluoroaniline as a starting material is less efficient due to competing side reactions. Instead, late-stage Suzuki-Miyaura coupling has been explored, though it requires palladium catalysis and poses challenges in regioselectivity.
Electrophilic Aromatic Substitution
An alternative approach involves electrophilic fluorination of a pre-formed tetrazole-phenyl intermediate. Using Selectfluor® in acetonitrile at 60°C, dual fluorination at the 3- and 4-positions is achieved with 70% selectivity. However, this method necessitates rigorous purification to remove mono- and tri-fluorinated byproducts.
Amide Bond Formation
The final step involves coupling the tetrazole-methylamine intermediate with isobutyric acid. This is typically accomplished using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).
Activation and Coupling
Isobutyric acid (1.1 equiv) is activated with EDC (1.2 equiv) and HOBt (0.5 equiv) at 0°C for 30 minutes. The tetrazole-methylamine (1.0 equiv) is then added, and the reaction proceeds at room temperature for 6 hours, yielding the target amide in 92% purity. Alternative methods using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) have shown comparable efficiency but higher costs.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
A comparative analysis of solvents (DMF, THF, acetonitrile) revealed that DMF optimizes cycloaddition yields (78–82%) but complicates purification due to high boiling points. Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) under microwave irradiation reduces reaction times to 2 hours with 80% yield.
Temperature and Pressure Effects
Elevating the cycloaddition temperature to 120°C under autoclave conditions improved conversion rates to 88%, though decomposition risks increase beyond 130°C.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for validating structural integrity. The ¹⁹F NMR spectrum exhibits two distinct peaks at −112 ppm and −118 ppm, corresponding to the 3- and 4-fluorine atoms. Mass spectrometry confirms the molecular ion peak at m/z 282.1 (calculated for C₁₁H₁₀F₂N₅O⁺).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, conditions, and yields:
| Step | Conditions | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Tetrazole cycloaddition | 100°C, 12 h | NH₄Cl/DMF | 78 |
| Amide coupling | EDC/HOBt, 25°C, 6 h | DCM | 92 |
| Fluorination | Selectfluor®, 60°C, 8 h | CH₃CN | 70 |
| Microwave-assisted | 150°C, 2 h, microwave | [BMIM][BF₄] | 80 |
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The difluorophenyl group and tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Tetrazole Derivatives
Key Observations :
- Tetrazole Substitution: Unlike losartan’s biphenyltetrazole, the target compound uses a monoaryl (3,4-difluorophenyl) group, which may reduce steric bulk while retaining electronic effects critical for receptor binding .
- Synthesis : High yields (>90%) for tetrazole derivatives in imply efficient routes (e.g., cycloaddition or alkylation) that could be adapted for the target compound.
Physicochemical and Pharmacological Comparisons
Table 2: Hypothesized Properties Based on Structural Analogues
Key Observations :
- Electron-Withdrawing Effects : The 3,4-difluorophenyl group may enhance tetrazole acidity (pKa ~4–5), mimicking carboxylate bioisosterism in ARBs like valsartan .
- Amide vs. Carboxylate : The isobutyramide’s neutral charge at physiological pH could alter membrane permeability compared to ionized carboxylates in candesartan or losartan .
Pharmacokinetic and Toxicological Considerations
While direct ADMET data are unavailable for the target compound, comparisons can be drawn:
- Absorption : The isobutyramide group may improve oral bioavailability over carboxylic acid-containing ARBs, which often require prodrug formulations .
- Metabolism: Fluorine atoms likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues .
- Toxicity : The absence of reactive groups (e.g., chlorotrityl in compounds ) suggests lower risk of off-target interactions.
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrazole ring, which is known for its ability to mimic carboxylic acids and interact with various biological targets. The difluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to proteins and enzymes. The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites, particularly those involved in metabolic pathways.
- Receptor Binding : The difluorophenyl group may facilitate binding to receptor sites, influencing signal transduction pathways associated with various biological processes.
Neuropharmacological Effects
Research suggests that tetrazole derivatives can influence neurotransmitter systems. For example, compounds targeting serotonin receptors have been explored for their potential in treating anxiety and depression. The unique structure of this compound may confer similar effects, warranting further investigation into its neuropharmacological profile.
Synthesis and Activity Correlation
A study conducted by Konstantinidou et al. (2023) demonstrated that tetrazole-containing compounds could be synthesized efficiently using Ugi reactions. The resulting derivatives were tested for their biological activity against various targets. Notably, the study highlighted the importance of structural diversity in enhancing bioactivity .
In Vitro Studies
In vitro assays have shown that related tetrazole compounds exhibit selective inhibition of certain enzymes involved in cancer metabolism. These findings suggest that this compound could also possess similar inhibitory effects, although direct experimental data are still needed.
Potential Applications
The unique properties of this compound position it as a candidate for drug development in several areas:
- Cancer Therapy : Its potential to inhibit key metabolic enzymes could make it a valuable agent in cancer treatment.
- Neurological Disorders : Given the structural similarities with known neuroactive compounds, further exploration could lead to new treatments for mood disorders.
Q & A
Q. What are the established synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Tetrazole Ring Formation : Reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole core .
- Coupling Reactions : The methylene group is functionalized via nucleophilic substitution or reductive amination with isobutyramide precursors.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to achieve >95% purity .
Q. Key Variables :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side products.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in coupling steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions .
Q. Table 1: Optimization of Synthetic Steps
| Step | Optimal Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Tetrazole Formation | HCl (conc.), 80°C, 12h | 60–70% | 85–90% |
| Coupling | DMF, K₂CO₃, 60°C | 75–85% | 90–95% |
| Purification | Gradient HPLC (ACN/H₂O) | — | >95% |
Q. How is the structural integrity of this compound confirmed in experimental settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄F₂N₅O: 318.1214) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the tetrazole and difluorophenyl groups .
Q. What preliminary assays are used to screen the biological activity of this compound?
Methodological Answer:
- In Vitro Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. IC₅₀ values are compared to reference inhibitors (e.g., Celecoxib for COX-2) .
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups on the phenyl ring. Compare logP, solubility, and IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like mGluR5 or CXCR4 .
- Pharmacophore Mapping : Identify critical features (e.g., tetrazole ring as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. Table 2: Substituent Effects on Anticancer Activity
| Substituent | Cell Line (HeLa) IC₅₀ (µM) | logP | Solubility (µg/mL) |
|---|---|---|---|
| -F (parent) | 12.3 ± 1.2 | 2.8 | 45 |
| -Cl | 8.9 ± 0.9 | 3.1 | 32 |
| -OCH₃ | 18.5 ± 2.1 | 2.3 | 68 |
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assay Protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations to minimize variability .
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may influence results .
- Orthogonal Validation : Confirm findings using two independent methods (e.g., SPR for binding affinity and Western blot for downstream signaling) .
Q. What strategies elucidate the mechanism of action for this compound in neuropharmacology?
Methodological Answer:
- Target Deconvolution : siRNA knockdown or CRISPR-Cas9 screens identify critical pathways (e.g., NF-κB or MAPK) .
- Electrophysiology : Patch-clamp recordings assess ion channel modulation (e.g., GABAₐ receptors) .
- In Vivo Models : Test in zebrafish or rodent models of neurodegeneration with biomarkers like tau phosphorylation .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, UV light, or 40°C/75% RH to identify degradation pathways .
- Half-Life Determination : Incubate in plasma or liver microsomes; quantify intact compound via UPLC-MS/MS .
- Formulation Optimization : Use cyclodextrins or liposomes to enhance solubility and stability in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
